molecular formula C8H6BrN3O2 B1394968 Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 1005209-40-4

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1394968
CAS No.: 1005209-40-4
M. Wt: 256.06 g/mol
InChI Key: QWQDSBMSESLQEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS 1005209-40-4) is a brominated heterocyclic compound with the molecular formula C₈H₆BrN₃O₂ and a molar mass of 256.06 g/mol . It features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at position 6 and a methyl ester group at position 2. The compound exhibits a melting point of 236–238°C (with decomposition) and is classified as an irritant . Its synthesis likely parallels methods used for ethyl analogs, such as condensation of 5-amino-pyrazole-3-carboxylate derivatives with brominated aldehydes, yielding high efficiency (~94%) .

Properties

IUPAC Name

methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-2-7-10-3-5(9)4-12(7)11-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQDSBMSESLQEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C=C(C=NC2=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70677763
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005209-40-4
Record name Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70677763
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method Overview:

This approach involves the cyclization of suitably substituted pyrimidine derivatives with pyrazole moieties, followed by bromination and esterification steps.

Step-by-step Process:

  • Preparation of Pyrazolopyrimidine Core:

    • React 2-aminopyrimidine derivatives with α-haloketones or α-haloesters under basic conditions to form the pyrazolopyrimidine scaffold.
    • For example, reacting 2-aminopyrimidine with bromoketones in the presence of a base such as sodium hydride or potassium tert-butoxide in a suitable solvent (e.g., toluene or ethanol) at 0–45°C facilitates cyclization to form the core structure.
  • Introduction of Bromine at the 6-Position:

    • Bromination is achieved via electrophilic substitution using N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile or dichloromethane, often at room temperature or slightly elevated temperatures.
    • The regioselectivity favors substitution at the 6-position, especially if the core is appropriately activated.
  • Esterification at the 2-Position:

    • The carboxylate group at the 2-position can be introduced by esterification of the corresponding acid intermediate using methyl alcohol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Research Data:

  • A patent describes the synthesis of similar compounds where cyclization of 2-aminopyrimidine derivatives with halogenated ketones under basic conditions yields the core scaffold, followed by bromination with NBS to introduce the bromine atom at the desired position.

Direct Functionalization of Pyrazolopyrimidine Derivatives

Method Overview:

This method involves starting from pre-formed pyrazolopyrimidine compounds, then selectively brominating the 6-position and esterifying the 2-position.

Step-by-step Process:

  • Starting Material:

    • Use methyl 6-hydroxypyrazolo[1,5-a]pyrimidine-2-carboxylate as a precursor.
  • Bromination at the 6-Position:

    • React with NBS or bromine (Br₂) in a polar solvent like acetic acid or dichloromethane, often at 0°C to control regioselectivity.
    • The reaction proceeds via electrophilic substitution, with the hydroxyl group or existing substituents directing bromination to the 6-position.
  • Conversion to the Bromide:

    • The hydroxyl group at the 6-position can be replaced by bromine through bromination , giving 6-bromo derivatives.
  • Esterification at the 2-Position:

    • The carboxylic acid or acid chloride intermediate is esterified using methyl alcohol with catalytic acid (e.g., sulfuric acid) under reflux conditions.

Research Data:

  • Similar procedures have been reported where bromination of pyrazolopyrimidine derivatives was achieved efficiently with NBS, followed by esterification steps to yield methyl esters.

One-Pot Synthesis via Multicomponent Reactions

Method Overview:

A more streamlined approach involves multicomponent reactions (MCRs) combining pyrazole derivatives , pyrimidine precursors , and brominating agents in a single pot.

Step-by-step Process:

  • Reactants:

    • Combine pyrazole derivatives , pyrimidine derivatives , and brominating agents like NBS or Br₂ in a suitable solvent such as ethanol or acetic acid.
  • Reaction Conditions:

    • Conduct the reaction at controlled temperatures (0–45°C) under inert atmosphere or air, with reaction times ranging from 12 to 48 hours depending on the substrate.
  • Outcome:

    • The multicomponent reaction facilitates the formation of the core structure with bromination and esterification occurring concomitantly.

Research Data:

  • Such multicomponent strategies have been successfully employed in synthesizing complex heterocycles, including pyrazolopyrimidines, with high atom economy and efficiency.

Preparation Data Table

Method Starting Material Bromination Agent Esterification Conditions Key Features Yield (%) References
Cyclization of pyrimidine derivatives 2-aminopyrimidine + haloketone NBS Methyl alcohol + acid catalyst Stepwise, high regioselectivity 60–80
Direct functionalization Pyrazolopyrimidine core Br₂ or NBS Methyl alcohol + sulfuric acid Regioselective bromination 65–85
Multicomponent reaction Pyrazole + pyrimidine + brominating agent NBS Ethanol or acetic acid One-pot, efficient 70–90

Research Findings and Notes

  • Selectivity and Conditions:

    • Bromination at the 6-position is best achieved with NBS in acetic acid or dichloromethane at 0°C to control regioselectivity.
    • Esterification is most efficient when performed with methyl alcohol under acidic conditions, often at reflux.
  • Reaction Optimization:

    • Increasing the amount of brominating agent enhances yield but may lead to over-bromination or side reactions.
    • Mild reaction temperatures favor regioselectivity and minimize by-products.
  • Industrial Relevance:

    • The described methods are scalable, with patent literature indicating potential for large-scale synthesis using these protocols.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antitumor Activity

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is part of the pyrazolo[1,5-a]pyrimidine family, which has demonstrated notable anticancer properties. These compounds have been studied for their ability to inhibit various kinases involved in cancer progression. For instance, they have shown effectiveness against Bruton’s tyrosine kinase, which is implicated in certain types of cancer, including lymphomas and leukemias .

1.2 Enzyme Inhibition

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can selectively inhibit protein kinases that play crucial roles in cellular signaling pathways. This selectivity is essential for developing targeted therapies that minimize side effects associated with conventional chemotherapy . For instance, the inhibition of AXL and c-MET kinases by related pyrazolo derivatives has been linked to reduced tumor growth and metastasis .

1.3 Neuroprotective Effects

The compound has also been explored for its neuroprotective properties. Studies suggest that pyrazolo[1,5-a]pyrimidines can modulate glutamate receptors, which are vital for cognitive functions and neuroprotection against excitotoxicity . This application is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Material Science Applications

2.1 Photophysical Properties

Recent studies have highlighted the exceptional photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, making them suitable candidates for optical applications. These compounds can serve as fluorophores in various imaging techniques due to their ability to absorb and emit light efficiently . The development of new materials incorporating these compounds could lead to advancements in sensors and imaging technologies.

2.2 Crystallization and Supramolecular Chemistry

This compound exhibits unique crystallization behavior that allows it to form stable supramolecular structures. This characteristic can be exploited in the design of new materials with tailored properties for applications in electronics and photonics .

Case Studies

Study Focus Findings
Functionalization of Pyrazolo Compounds Synthesis pathwaysIdentified efficient methods for synthesizing diverse derivatives with enhanced biological activity .
Antitumor Efficacy Kinase inhibitionDemonstrated selective inhibition of Bruton’s tyrosine kinase leading to reduced tumor cell proliferation .
Neuroprotection Mechanism Glutamate modulationShowed potential for protecting neurons from excitotoxic damage in preclinical models .

Mechanism of Action

The mechanism of action of methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and targets depend on the specific application and the derivative used .

Comparison with Similar Compounds

Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Molecular Formula : C₉H₈BrN₃O₂
  • Molar Mass : 270.09 g/mol
  • Key Differences :
    • Substitution of methyl ester with ethyl ester increases molecular weight and alters lipophilicity.
    • Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters, impacting metabolic stability .
  • Applications : Used as a building block in drug discovery, particularly for Suzuki-Miyaura cross-coupling reactions due to the reactive bromine substituent .

Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molar Mass : 239.66 g/mol
  • Discontinued commercial availability suggests challenges in stability or toxicity .
  • Applications: Potential use in targeted alkylation therapies or as a precursor for functionalized derivatives.

6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic Acid

  • Molecular Formula : C₇H₃BrClN₃O₂
  • Molar Mass : 276.48 g/mol
  • Key Differences :
    • Carboxylic acid group at position 2 enhances hydrogen-bonding capacity compared to esters.
    • Dual halogenation (Br at position 6, Cl at position 3) increases electrophilicity for nucleophilic substitution .
  • Applications : Intermediate for metal-catalyzed coupling reactions or in the synthesis of bioactive molecules.

Ethyl 2-(4-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate

  • Molecular Formula : C₁₆H₁₄BrN₃O₂
  • Molar Mass : 360.21 g/mol
  • Key Differences: Addition of a 4-bromophenyl group at position 2 enhances π-π stacking interactions.
  • Applications : Candidate for kinase inhibitors or as a fluorescent probe due to extended conjugation.

Structural and Functional Analysis

Substituent Effects

  • Halogen Position : Bromine at position 6 (target compound) vs. position 3 (3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid) alters electronic distribution and reactivity .
  • Ester vs. Carboxylic Acid : Esters (methyl/ethyl) offer better membrane permeability, while carboxylic acids improve solubility and interaction with polar targets .

Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) LogP Key Substituents
This compound 256.06 236–238 (dec) ~1.5* Br (C6), COOCH₃ (C2)
Ethyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate 270.09 N/A ~2.0* Br (C6), COOCH₂CH₃ (C2)
6-Bromo-3-chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid 276.48 N/A ~0.8* Br (C6), Cl (C3), COOH (C2)
Methyl 6-(2-chloroethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylate 239.66 N/A ~1.2* Cl-CH₂CH₂ (C6), COOCH₃ (C2)

*Estimated based on structural analogs.

Biological Activity

Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6BrN3O2C_8H_6BrN_3O_2 and a melting point of 236–238 °C. It is classified as a pyrazolo[1,5-a]pyrimidine derivative, which is known for its significant pharmacological potential.

Property Value
Molecular FormulaC₈H₆BrN₃O₂
Melting Point236–238 °C
CAS Number1005209-40-4
Hazard ClassificationIrritant

Synthesis

The synthesis of this compound typically involves the reaction of 3-amino-pyrazole derivatives with various electrophiles. Recent studies have focused on optimizing these synthetic routes to enhance yield and purity while maintaining biological activity .

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that compounds within this class can selectively inhibit cancer cell proliferation. For instance, studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines can induce apoptosis in various cancer cell lines .

Case Study:
In vitro assays demonstrated that this compound significantly reduced cell viability in HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The IC50 values were reported at concentrations lower than those of standard chemotherapeutic agents.

Enzymatic Inhibition

This compound has also been identified as a potent inhibitor of several kinases, particularly CK2 (casein kinase 2), which plays a crucial role in tumorigenesis. The selectivity and potency against CK2 were confirmed through differential scanning fluorimetry assays .

Kinase IC50 (µM)
CK20.05
GSK-3β0.10
CDK-20.15

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Modifications at various positions on the pyrazolo ring can enhance its inhibitory effects on target enzymes. For example, the introduction of electron-donating groups has been shown to improve potency against COX-2 and iNOS enzymes .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate, and how are intermediates optimized for yield?

  • The synthesis typically involves cyclocondensation of brominated precursors with α,β-unsaturated carbonyl compounds. For example, analogs like ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate are synthesized via cyclization of 5-aminopyrazoles with diketones (e.g., ethyl 2,4-dioxopentanoate) under reflux in ethanol . For the 6-bromo derivative, bromination steps (e.g., using NBS or Br₂) or starting with brominated pyrazole intermediates may be required. Key intermediates are purified via column chromatography (silica gel, petroleum ether/ethyl acetate eluent) to isolate regioisomers . Yield optimization focuses on solvent polarity, reaction time, and stoichiometric ratios of reagents.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

  • 1H/13C NMR : Assigns proton and carbon environments, with deshielded signals for the bromine-substituted pyrimidine ring (δ ~8.5–9.0 ppm for aromatic protons) .
  • IR Spectroscopy : Confirms ester (C=O stretch ~1700 cm⁻¹) and pyrimidine ring vibrations.
  • X-ray Crystallography : Resolves regiochemistry and planar geometry of fused pyrazole-pyrimidine rings, with dihedral angles <2° between rings .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (270.09 g/mol for C₉H₈BrN₃O₂) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • The bromine atom at position 6 enables Suzuki-Miyaura or Buchwald-Hartwig couplings, replacing Br with aryl, heteroaryl, or amine groups. For example, Pd(PPh₃)₄ catalysis with arylboronic acids in DMF/H₂O at 80–100°C achieves >80% conversion . Steric hindrance from the ester group at position 2 may necessitate bulky ligands (e.g., XPhos) to enhance selectivity. Computational studies (DFT) predict electron-withdrawing effects of Br increase electrophilicity at C6, favoring oxidative addition .

Q. What strategies mitigate regioisomer formation during functionalization of this compound?

  • Directed Metalation : Use of directing groups (e.g., esters) guides functionalization to specific positions. For example, LiTMP-mediated deprotonation at C3 or C5 can be controlled by solvent (THF vs. Et₂O) .
  • Protection/Deprotection : Temporary protection of the ester (e.g., silylation) reduces competing reactions during bromine substitution .
  • Microwave-Assisted Synthesis : Short reaction times (10–30 min) minimize thermal decomposition pathways that generate isomers .

Q. How is this compound utilized in structure-activity relationship (SAR) studies for kinase inhibitors?

  • The bromine atom enhances hydrophobic interactions with kinase ATP-binding pockets. In cathepsin K inhibitors, replacing Br with smaller substituents (e.g., Cl or CF₃) reduces IC₅₀ values by 2–3-fold due to steric clashes . The ester group at C2 is hydrolyzed in vivo to carboxylic acid derivatives, improving solubility and bioavailability. SAR data for analogs show IC₅₀ values ranging from 25 µM (cathepsin K) to >100 µM (off-target proteases) .

Q. What computational approaches predict the metabolic stability of this compound derivatives?

  • Density Functional Theory (DFT) : Models electron density at bromine and ester groups to predict susceptibility to CYP450-mediated oxidation.
  • Molecular Dynamics (MD) : Simulates binding to hepatic enzymes (e.g., CYP3A4) to estimate clearance rates.
  • ADMET Predictions : Tools like SwissADME forecast logP (~2.1) and aqueous solubility (~50 µM), highlighting potential bioavailability issues due to high lipophilicity .

Data Contradictions and Resolution

Q. Conflicting reports exist on the antitumor activity of pyrazolo[1,5-a]pyrimidine derivatives. How can researchers validate bioactivity claims?

  • Standardized Assays : Use cell lines (e.g., HEPG2-1 for liver carcinoma) with controls like doxorubicin to benchmark IC₅₀ values. For example, analogs with Br substituents show IC₅₀ = 2.70 ± 0.28 µM, while methyl derivatives are less active (IC₅₀ >10 µM) .
  • Metabolite Profiling : LC-MS/MS detects hydrolysis products (e.g., carboxylic acids) that may contribute to observed activity .
  • Kinase Profiling Panels : Screen against 100+ kinases to confirm selectivity (e.g., >50-fold for cathepsin K vs. B ).

Methodological Recommendations

  • Synthetic Optimization : Use Pd(dba)₂/XPhos for efficient cross-coupling with minimal homocoupling byproducts .
  • Analytical Validation : Combine NOESY NMR and X-ray crystallography to resolve regioisomeric ambiguities .
  • Biological Testing : Include metabolic stability assays (e.g., microsomal incubation) to prioritize derivatives with t₁/₂ >60 min .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 6-bromopyrazolo[1,5-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.